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Cat. No.: B12366573 Get Quote

Introduction

Ac-VAD-CMK (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, irreversible,

and cell-permeable pan-caspase inhibitor. It is widely utilized in cellular and molecular biology

research to investigate the roles of caspases in programmed cell death (apoptosis) and

inflammation. In the context of immunology, Ac-VAD-CMK is an invaluable tool for studying the

mechanisms of inflammatory cytokine release, particularly those mediated by the

inflammasome pathway.

Mechanism of Action

Ac-VAD-CMK functions by covalently binding to the catalytic cysteine residue in the active site

of caspases, thereby irreversibly inactivating the enzyme.[1] While it is a broad-spectrum

caspase inhibitor, it is particularly effective in blocking the activity of inflammatory caspases,

such as caspase-1.

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is the central effector

enzyme of the inflammasome, a multi-protein complex that assembles in the cytosol of immune

cells in response to pathogenic and sterile danger signals.[2][3] The activation of the

inflammasome leads to the auto-catalytic cleavage and activation of pro-caspase-1.[3]

Activated caspase-1 then performs two critical functions:

Cytokine Processing: It cleaves the inactive precursors of the pro-inflammatory cytokines,

pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, biologically
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active forms (IL-1β and IL-18).[2][4]

Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved

GSDMD oligomerizes and inserts into the cell membrane, forming pores that lead to an

inflammatory form of programmed cell death called pyroptosis and facilitate the

unconventional secretion of mature IL-1β and IL-18.[2]

By inhibiting caspase-1, Ac-VAD-CMK effectively blocks both the maturation of IL-1β and IL-18

and the induction of pyroptosis, thus preventing their release from immune cells.[5][6] This

makes it an essential reagent for demonstrating the involvement of the canonical

inflammasome pathway in a given inflammatory response.

Applications in Immune Cell Research

Inflammasome Pathway Elucidation: Ac-VAD-CMK is used to confirm that cytokine release

observed in response to a specific stimulus (e.g., pathogens, toxins, crystalline substances)

is dependent on caspase-1 activation. A significant reduction in IL-1β or IL-18 secretion in

the presence of Ac-VAD-CMK is strong evidence for the involvement of the inflammasome.

[6]

Distinguishing Inflammatory Pathways: Researchers use Ac-VAD-CMK to differentiate

between inflammasome-dependent cytokine release and other inflammatory signaling

pathways, such as those directly activating NF-κB, which primarily control the transcription of

pro-inflammatory genes.[5][7]

Therapeutic Development: By inhibiting the production of key inflammatory mediators,

caspase inhibitors like Ac-VAD-CMK are studied as potential therapeutic agents for a wide

range of inflammatory diseases, neurodegenerative disorders, and sepsis.[1][8][9]

Studying Pyroptosis: The inhibitor is used to investigate the role of caspase-1-mediated

pyroptosis in host defense, inflammation, and disease pathogenesis.[8]

Quantitative Data Summary
The following tables summarize quantitative data from various studies demonstrating the

inhibitory effect of Ac-VAD-CMK (or its related peptide Ac-YVAD-CMK, a selective caspase-1

inhibitor) on cytokine release and associated inflammatory markers.
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Table 1: In Vivo Inhibition of Caspases and Cytokines by Ac-YVAD-CMK in a Rat Model of

Cerebral Ischemia

Parameter
Treatment
Group

% of Ischemic
Control (Mean
± SD)

p-value Reference

Caspase-1

Activity
Ac-YVAD-CMK 3.4 ± 10.4% p < 0.01 [10]

Caspase-3

Activity
Ac-YVAD-CMK 13.2 ± 9.5% p < 0.05 [10]

IL-1β Levels Ac-YVAD-CMK 39.5 ± 23.7% p < 0.05 [10]

TNF-α Levels Ac-YVAD-CMK 51.9 ± 10.3% Not specified [10]

Table 2: In Vivo Dose-Dependent Inhibition of Caspase-1 by Ac-YVAD-CMK in a Mouse Model

of Gastric Injury

Treatment Group
Effect on Cleaved
Caspase-1

p-value Reference

Ac-YVAD-CMK (1.25

µmol/kg)
Significant Inhibition p < 0.05 [5]

Ac-YVAD-CMK (6.25

µmol/kg)
Significant Inhibition p < 0.05 [5]

Ac-YVAD-CMK (12.5

µmol/kg)
Significant Inhibition p < 0.05 [5]

Table 3: In Vivo Effect of Ac-YVAD-CMK on Serum Cytokine Levels in a Mouse Sepsis Model
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Cytokine
Treatment
Group

Effect
Compared to
Sepsis Control

p-value Reference

IL-1β Ac-YVAD-CMK
Significantly

Reduced
p < 0.05 [9]

IL-18 Ac-YVAD-CMK
Significantly

Reduced
p < 0.05 [9]

TNF-α Ac-YVAD-CMK
Significantly

Reduced
p < 0.05 [9]

IL-6 Ac-YVAD-CMK
Significantly

Reduced
p < 0.05 [9]

Experimental Protocols
Protocol 1: In Vitro Inhibition of Inflammasome-Mediated IL-1β Release from Macrophages

This protocol provides a general framework for assessing the effect of Ac-VAD-CMK on

NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) or

human THP-1 cells.

Materials:

Immune cells (e.g., BMDMs, PMA-differentiated THP-1 cells)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

Lipopolysaccharide (LPS)

Nigericin or ATP

Ac-VAD-CMK (powder)

Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS)
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ELISA kit for IL-1β (mouse or human)

Reagents for Western Blotting (lysis buffer, antibodies for cleaved Caspase-1 and cleaved

IL-1β)

Procedure:

Cell Seeding: Plate macrophages in a 24-well plate at a density of 0.5 - 1 x 10^6 cells/mL

and allow them to adhere overnight.

Inhibitor Preparation: Prepare a stock solution of Ac-VAD-CMK (e.g., 20 mM) in DMSO.[2]

Further dilute the stock solution in a complete culture medium to achieve desired working

concentrations (e.g., 10 µM, 20 µM, 50 µM). A vehicle control containing the same final

concentration of DMSO should also be prepared.

Priming (Signal 1): Stimulate the cells with LPS (0.5 - 1 µg/mL) for 3-4 hours. This step

upregulates the expression of pro-IL-1β and NLRP3.

Inhibitor Pre-treatment: Remove the LPS-containing medium. Add the medium containing

different concentrations of Ac-VAD-CMK or the vehicle control to the cells. Incubate for 60

minutes at 37°C.

Activation (Signal 2): Add the inflammasome activator, such as Nigericin (5-10 µM) or ATP

(2.5-5 mM), to the wells.

Incubation: Incubate the plate for an additional 1-2 hours at 37°C.

Sample Collection:

Supernatant: Carefully collect the cell culture supernatant for cytokine analysis. Centrifuge

to remove any cell debris and store at -80°C.

Cell Lysate: Wash the cells with cold PBS and then lyse them with an appropriate lysis

buffer for Western blot analysis.

Analysis:
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ELISA: Measure the concentration of mature IL-1β in the collected supernatants according

to the manufacturer's instructions.

Western Blot: Analyze the cell lysates for the presence of cleaved caspase-1 (p20 subunit)

and cleaved IL-1β (p17 subunit) to confirm the inhibition of caspase-1 processing.

Protocol 2: In Vivo Inhibition of Cytokine Release in a Mouse Model

This protocol describes a general approach for using Ac-VAD-CMK in a mouse model of

systemic inflammation.

Materials:

Mice (e.g., C57BL/6)

Inflammatory stimulus (e.g., LPS)

Ac-VAD-CMK

Vehicle solution (e.g., PBS with a low percentage of DMSO)

Sterile syringes and needles for injection

Equipment for blood collection (e.g., cardiac puncture) and serum separation.

ELISA kits for relevant mouse cytokines (IL-1β, IL-18, TNF-α).

Procedure:

Animal Acclimatization: Acclimate mice to the facility for at least one week before the

experiment.

Inhibitor Preparation: Prepare Ac-YVAD-CMK or Ac-VAD-CMK for injection. For

intramuscular (i.m.) injection, a dose of 1 µg/g of body weight can be used.[11] For

intraperitoneal (i.p.) or intravenous (i.v.) injection, appropriate dosages must be determined

from the literature. Dissolve the inhibitor in a sterile, biocompatible vehicle.
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Inhibitor Administration: Administer the prepared Ac-VAD-CMK solution or vehicle control to

the mice via the chosen route (e.g., i.m., i.p., i.v.). The timing of administration relative to the

inflammatory challenge is critical; typically, it is given 30-60 minutes prior to the stimulus.[11]

Inflammatory Challenge: After the pre-treatment period, administer the inflammatory stimulus

(e.g., LPS at 25 mg/kg, i.p.) to induce a systemic inflammatory response.[12]

Monitoring and Sample Collection: Monitor the animals for signs of distress. At a

predetermined time point post-challenge (e.g., 6-8 hours), humanely euthanize the mice and

collect blood via cardiac puncture.[12]

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store

the serum at -80°C until analysis.

Cytokine Analysis: Measure the levels of IL-1β, IL-18, and other relevant cytokines in the

serum using ELISA kits. A significant reduction in cytokine levels in the Ac-VAD-CMK-treated

group compared to the vehicle group indicates successful in vivo inhibition of caspase-1

activity.
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Caption: Inflammasome signaling pathway and the inhibitory action of Ac-VAD-CMK.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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